molecular formula C8H6ClF2NO2 B13991243 Methyl 2-chloro-5-(difluoromethyl)nicotinate

Methyl 2-chloro-5-(difluoromethyl)nicotinate

Cat. No.: B13991243
M. Wt: 221.59 g/mol
InChI Key: HYEVCOPPIMQUSR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(difluoromethyl)nicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a difluoromethyl group attached to the nicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(difluoromethyl)nicotinate typically involves the esterification of 2-chloro-5-(difluoromethyl)nicotinic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Methyl 2-chloro-5-(difluoromethyl)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-chloro-5-fluoronicotinate
  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate

Uniqueness

Methyl 2-chloro-5-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

methyl 2-chloro-5-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)5-2-4(7(10)11)3-12-6(5)9/h2-3,7H,1H3

InChI Key

HYEVCOPPIMQUSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)F)Cl

Origin of Product

United States

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